

4,5-Acridinediamine CAS number and molecular weight

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Compound of Interest

Compound Name: 4,5-Acridinediamine

Cat. No.: B3189661

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In-Depth Technical Guide: 4,5-Acridinediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,5-Acridinediamine**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, biological activities with a focus on its antileishmanial potential, and the associated mechanisms of action.

Core Compound Specifications

A foundational understanding of a compound begins with its fundamental chemical and physical properties. The key identifiers for **4,5-Acridinediamine** are summarized below.

Property	Value
CAS Number	3407-96-3
Molecular Formula	C13H11N3
Molecular Weight	209.247 g/mol

Biological Activity and Mechanism of Action



Research into 4,5-disubstituted acridine derivatives has revealed promising biological activities, particularly against Leishmania parasites, the causative agents of leishmaniasis.

Antileishmanial and Antiproliferative Activity

Studies have shown that 4,5-disubstituted acridines exhibit significant amastigote-specific antileishmanial activity. This is coupled with a low antiproliferative effect on human cells, indicating a degree of selectivity for the parasite.[1] One of the most promising derivatives in this class is 4,5-bis(hydroxymethyl)acridine, which has demonstrated a potent antileishmanial effect with an IC₅₀ value of 0.6 µM and a therapeutic index greater than 200.[2]

Compound	Activity	IC50 (μM)	Therapeutic Index (TI)
4,5- bis(hydroxymethyl)acri dine	Antileishmanial (amastigote)	0.6	>200

Mechanism of Action: Inhibition of Parasite Internalization

A key aspect of the antileishmanial activity of 4,5-disubstituted acridines is their nonclassical mechanism of action. Unlike many acridine compounds that act via DNA intercalation, these derivatives appear to function by inhibiting the internalization of Leishmania parasites into host macrophages.[1] This suggests an interaction with cellular components of either the parasite or the macrophage that are critical for the initial stages of infection.

The proposed mechanism involves the disruption of the phagocytic process, a critical step in the Leishmania life cycle where the parasite is engulfed by macrophages. By preventing this internalization, the compound effectively halts the progression of the infection.

Figure 1. Proposed mechanism of action of **4,5-Acridinediamine** derivatives.

Experimental Protocols Synthesis of 4,5-Disubstituted Acridines



While a specific protocol for the synthesis of **4,5-Acridinediamine** is not readily available in the cited literature, a general approach for the synthesis of related 4,9-diaminoacridines has been described. This multi-step synthesis typically involves:

- Nucleophilic Aromatic Substitution (SNAr): Reaction of a di-substituted acridine precursor with an appropriate amine.
- Reduction: Reduction of nitro groups to amino groups.
- Purification: Purification of the final product using chromatographic techniques.

An optimized synthesis for 4,9-diaminoacridines has been reported to improve efficiency and yield.[3][4]

In Vitro Antileishmanial Activity Assay

The following protocol outlines a general method for assessing the in vitro antileishmanial activity of compounds like **4,5-Acridinediamine** derivatives.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against the amastigote stage of Leishmania.

Materials:

- Leishmania promastigotes
- Macrophage cell line (e.g., J774 or peritoneal macrophages)
- Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)
- Test compound (4,5-Acridinediamine derivative)
- Control drug (e.g., Amphotericin B)
- 96-well microtiter plates
- Incubator (37°C, 5% CO₂)
- Microplate reader



Microscope

Procedure:

- Macrophage Seeding: Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
- Parasite Infection: Infect the adherent macrophages with Leishmania promastigotes at a defined parasite-to-macrophage ratio. Incubate to allow for phagocytosis and transformation of promastigotes into amastigotes.
- Compound Addition: Prepare serial dilutions of the test compound and the control drug. Add the diluted compounds to the infected macrophage cultures.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Assessment of Infection:
 - Fix and stain the cells with a suitable stain (e.g., Giemsa).
 - Determine the number of amastigotes per macrophage by microscopic examination.
 - Alternatively, use a reporter gene assay (e.g., luciferase or beta-galactosidase expressing parasites) and measure the signal using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the untreated control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a doseresponse curve.

Macrophage Internalization (Phagocytosis) Assay

This protocol provides a framework for investigating the effect of **4,5-Acridinediamine** derivatives on the internalization of Leishmania parasites by macrophages.

Objective: To quantify the inhibition of parasite phagocytosis by macrophages in the presence of the test compound.



Materials:

- Leishmania promastigotes (fluorescently labeled, e.g., with CFSE or GFP)
- · Macrophage cell line
- Test compound
- Control vehicle (e.g., DMSO)
- 96-well black, clear-bottom plates
- Fluorimeter or flow cytometer

Procedure:

- Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
- Compound Pre-treatment: Pre-incubate the macrophages with different concentrations of the test compound or vehicle control for a defined period.
- Parasite Addition: Add fluorescently labeled promastigotes to the wells.
- Phagocytosis Incubation: Incubate for a short period (e.g., 2-4 hours) to allow for phagocytosis.
- Removal of Non-internalized Parasites: Wash the wells thoroughly with cold PBS to remove any parasites that have not been internalized.
- Quantification:
 - Fluorimetry: Lyse the cells and measure the fluorescence of the internalized parasites using a fluorimeter.
 - Flow Cytometry: Detach the macrophages and analyze the fluorescence intensity per cell using a flow cytometer.



 Data Analysis: Calculate the percentage of inhibition of internalization for each compound concentration relative to the vehicle control.

Figure 2. Workflow for the macrophage internalization assay.

Conclusion

4,5-Acridinediamine and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly in the context of leishmaniasis. Their unique mechanism of action, which involves the inhibition of parasite internalization by host macrophages, distinguishes them from traditional acridine-based drugs and presents a novel avenue for antiparasitic drug development. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved, as well as to optimize the therapeutic potential of these compounds.

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